Phenyl-pyrrolidin-1-yl-acetic acid
Overview
Description
Phenyl-pyrrolidin-1-yl-acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant and antinociceptive properties: Amides derived from 3-phenyl-2,5-dioxo-pyrrolidine-1-yl-acetic acid demonstrate significant anticonvulsant activity and antinociceptive properties. This suggests potential therapeutic applications in treating seizures and neuropathic pain (Rapacz et al., 2016).
S1P receptor agonists: 2-aryl(pyrrolidin-4-yl)acetic acids have shown potential as potent agonists of S1P receptors, which could have implications in reducing lymphocyte counts in peripheral blood and exhibit good pharmacokinetic properties in rats (Yan et al., 2006).
GABA uptake inhibitors: Derivatives of 2-hydroxy-2-pyrrolidine-2-yl-acetic acid have shown high potency and selectivity as GABA uptake inhibitors, which could be beneficial in neuropharmacology and treating neurodegenerative diseases (Steffan et al., 2015).
Anticancer and anti-inflammatory applications: 4-(pyrrolidine-2,5‑dione‑1-yl)phenol (PDP) exhibits higher anti-inflammatory activity and potential as a new anticancer drug, suggesting opportunities for development with structural modifications (Zulfiqar et al., 2021).
Synthesis of biologically active amino acids: A convenient method for the synthesis of diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones has been developed, useful for synthesizing biologically active amino acids in both enantiomerically pure forms (Galeazzi et al., 1996).
HIV-1 protease inhibitors: Some fullerene-based derivatives of pyrrolidine show promising potential as HIV-1 protease inhibitors, indicating their significance in antiviral research (Ibrahim et al., 2010).
Mechanism of Action
Target of Action
Phenyl-pyrrolidin-1-yl-acetic acid, also known as 2-phenyl-2-(pyrrolidin-1-yl)acetic acid, is a compound that has been studied for its potential biological activity Compounds with a pyrrolidine ring, which is present in this compound, have been shown to have nanomolar activity against ck1γ and ck1ε .
Mode of Action
It is known that the pyrrolidine ring, a key structural feature of this compound, contributes to the stereochemistry of the molecule and increases three-dimensional (3d) coverage due to the non-planarity of the ring . This could potentially influence how the compound interacts with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the structure of a compound can significantly influence its pharmacokinetic profile .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that environmental factors can significantly influence the action of a compound .
Safety and Hazards
Phenyl-pyrrolidin-1-yl-acetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .
Future Directions
Biochemical Analysis
Biochemical Properties
Pyrrolidine derivatives, which include Phenyl-pyrrolidin-1-yl-acetic acid, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the pyrrolidine derivative .
Cellular Effects
It is known that pyrrolidine derivatives can have diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects . These effects are likely to influence various cellular processes and functions.
Molecular Mechanism
Pyrrolidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of pyrrolidine derivatives can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of pyrrolidine derivatives can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that pyrrolidine derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that pyrrolidine derivatives can interact with transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
It is known that pyrrolidine derivatives can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-phenyl-2-pyrrolidin-1-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11(13-8-4-5-9-13)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOZIYFGQLGJFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349417 | |
Record name | Phenyl-pyrrolidin-1-yl-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100390-48-5 | |
Record name | Phenyl-pyrrolidin-1-yl-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 100390-48-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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